Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpyridine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Studied for its potential therapeutic applications and chemical properties.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride is unique due to the presence of both a sulfonyl group and a phenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
35583-78-9 |
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Molecular Formula |
C20H24ClNO2S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propyl]-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C20H23NO2S.ClH/c22-24(23,20-10-5-2-6-11-20)17-7-14-21-15-12-19(13-16-21)18-8-3-1-4-9-18;/h1-6,8-12H,7,13-17H2;1H |
InChI Key |
FIAKIQWRSCZXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCS(=O)(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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